molecular formula C10H20N2O B1421463 2-[(2-Cyclohexylethyl)amino]acetamide CAS No. 1184075-44-2

2-[(2-Cyclohexylethyl)amino]acetamide

Cat. No. B1421463
CAS RN: 1184075-44-2
M. Wt: 184.28 g/mol
InChI Key: KCEMYYDOGBIMDZ-UHFFFAOYSA-N
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Description

“2-[(2-Cyclohexylethyl)amino]acetamide” is a chemical compound with the CAS Number: 1184075-44-2 . It has a molecular weight of 184.28 . The compound is also known as N-(cyclohexylacetyl)-2-aminoacetamide.


Molecular Structure Analysis

The molecular formula of “2-[(2-Cyclohexylethyl)amino]acetamide” is C10H20N2O . The InChI Code is 1S/C10H20N2O/c11-10(13)8-12-7-6-9-4-2-1-3-5-9/h9,12H,1-8H2,(H2,11,13) .


Physical And Chemical Properties Analysis

The compound is a powder . The storage temperature is room temperature . Unfortunately, the boiling point and other physical properties are not available in the current resources.

Scientific Research Applications

Chemical Properties

“2-[(2-Cyclohexylethyl)amino]acetamide”, also known as N-(cyclohexylacetyl)-2-aminoacetamide, is a chemical compound used in scientific research. It has a molecular formula of C10H20N2O and a molecular weight of 184.28 g/mol .

Synthesis and Characterization

A study reports the synthesis and characterization of a novel class of flavonoid acetamide derivatives . Although “2-[(2-Cyclohexylethyl)amino]acetamide” is not directly mentioned, it’s plausible that similar methods could be applied to synthesize and characterize this compound.

Bioavailability and ADMET Properties

Flavonoid acetamide derivatives, which could potentially include “2-[(2-Cyclohexylethyl)amino]acetamide”, have been evaluated for their bioavailability, antioxidant, and ADMET toxicity properties . The modification of flavonoids into acetamide derivatives significantly improves the bioavailability and the ADMET toxicity properties, albeit with decreased antioxidant activity .

Antioxidant Activity

While the specific antioxidant activity of “2-[(2-Cyclohexylethyl)amino]acetamide” is not mentioned, flavonoid acetamide derivatives in general have been found to have lower antioxidant activity compared to unmodified flavonoids .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(2-cyclohexylethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c11-10(13)8-12-7-6-9-4-2-1-3-5-9/h9,12H,1-8H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEMYYDOGBIMDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCNCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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